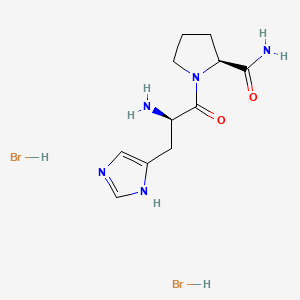
Cyclopropanecarboxaldehyde, 1-(butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxaldehyde, 1-(butylthio)- is an organic compound with the molecular formula C8H14OS It is a derivative of cyclopropanecarboxaldehyde, where a butylthio group is attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxaldehyde, 1-(butylthio)- typically involves the reaction of cyclopropanecarboxaldehyde with a butylthiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the aldehyde group by the butylthio group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of Cyclopropanecarboxaldehyde, 1-(butylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxaldehyde, 1-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid, 1-(butylthio)-
Reduction: Cyclopropanemethanol, 1-(butylthio)-
Substitution: Various substituted cyclopropanecarboxaldehyde derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxaldehyde, 1-(butylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxaldehyde, 1-(butylthio)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the butylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxaldehyde
- Cyclopropylcarboxaldehyde
- Cyclopropanecarbaldehyde
- Cyclopropylmethanal
Uniqueness
Cyclopropanecarboxaldehyde, 1-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other cyclopropanecarboxaldehyde derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H14OS |
|---|---|
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
1-butylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-2-3-6-10-8(7-9)4-5-8/h7H,2-6H2,1H3 |
Clave InChI |
ITIREIMHQWCQHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)




